Z-360

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

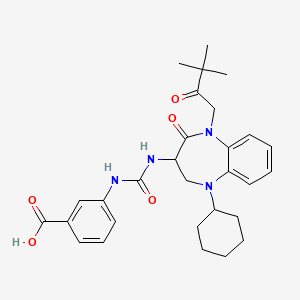

Molecular Formula |

C29H36N4O5 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

3-[[1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid |

InChI |

InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38) |

InChI Key |

VIJCCFFEBCOOIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 |

Synonyms |

calcium bis((R)-(-)-3-(3-(5-cyclohexyl-1-(3,3-dimethyl-2-oxo-butyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo(b)(1,4)diazepin-3-yl)ureido)benzoate) Z-360 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (Z)-Endoxifen

To provide an in-depth technical guide on the mechanism of action of "Z-360," it is crucial to first correctly identify the compound, as initial research reveals ambiguity in this designation. The most prominent candidate appearing in scientific and clinical contexts is (Z)-endoxifen , a drug that has been administered at doses up to 360 mg/day in clinical trials. Another possibility is COMP360 , which is the investigational psilocybin product from COMPASS Pathways. This guide will proceed under the assumption that "this compound" refers to (Z)-endoxifen , given its association with the specific dosage and its development as a therapeutic agent. Should this not be the intended subject, subsequent clarification will be necessary.

This document provides a comprehensive overview of the molecular mechanism of (Z)-endoxifen, a potent and active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen. It is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Estrogen Receptor Antagonism and Degradation

(Z)-endoxifen exerts its primary therapeutic effect through competitive antagonism of the estrogen receptor alpha (ERα). As a SERM, its primary mode of action is to bind to ERα, preventing the binding of its natural ligand, estradiol. This direct competition inhibits the transcriptional activity of the receptor, which is a key driver of proliferation in estrogen receptor-positive (ER+) breast cancers.

Beyond simple antagonism, (Z)-endoxifen has been shown to induce the degradation of the ERα protein. This dual mechanism of both blocking the receptor's function and reducing its cellular levels contributes to its potent anti-estrogenic effects.

Signaling Pathways Modulated by (Z)-Endoxifen

The binding of (Z)-endoxifen to ERα initiates a cascade of molecular events that disrupt the normal signaling pathways responsible for tumor growth in ER+ breast cancer.

-

Inhibition of Estrogen-Dependent Gene Transcription: By competitively binding to ERα, (Z)-endoxifen prevents the conformational changes in the receptor that are necessary for the recruitment of co-activators and the initiation of transcription of estrogen-responsive genes. These genes are critical for cell cycle progression and proliferation.

-

Induction of ERα Degradation: (Z)-endoxifen binding promotes the ubiquitination and subsequent proteasomal degradation of the ERα protein. This reduction in the total cellular pool of ERα further diminishes the capacity of cancer cells to respond to estrogenic stimuli.

The following diagram illustrates the core signaling pathway affected by (Z)-endoxifen.

Caption: Mechanism of (Z)-endoxifen action in an ER+ cancer cell.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of (Z)-endoxifen has been demonstrated in various studies, with key quantitative data summarized below.

| Study/Trial | Population | Key Endpoint | Baseline Value | Post-treatment Value | Percentage Change | Reference |

| I-SPY 2 (Sub-Study) | Stage II/III ER+, HER2- Breast Cancer | Median Ki-67 Levels | 10.5% | 5% (at week 3) | -52.4% | [1] |

| I-SPY 2 (Sub-Study) | Stage II/III ER+, HER2- Breast Cancer | Median Functional Tumor Volume (MRI) | N/A | N/A | -77.7% | [1] |

| I-SPY 2 (Sub-Study) | Stage II/III ER+, HER2- Breast Cancer | Longest Tumor Diameter (MRI) | N/A | N/A | -36.8% | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

4.1. I-SPY 2 Endocrine Optimization Sub-Study Protocol

-

Objective: To evaluate the biological activity of low-dose (10 mg) (Z)-endoxifen monotherapy in women with stage II/III ER+, HER2- breast cancer.

-

Study Population: 20 women with newly diagnosed, operable invasive breast cancer.

-

Treatment Regimen: Patients received 10 mg of (Z)-endoxifen daily as a monotherapy.

-

Primary Endpoint: Completion of at least 75% of planned dosing.[1]

-

Biomarker Analysis:

-

Ki-67 Measurement: Core biopsies were taken at baseline and after 3 weeks of treatment. Ki-67 levels, a marker of cell proliferation, were assessed by immunohistochemistry (IHC). The percentage of Ki-67 positive cells was determined by counting at least 500 tumor cells.

-

Tumor Volume Assessment: Functional tumor volume was measured by magnetic resonance imaging (MRI) at baseline and prior to surgery.[1]

-

The following diagram outlines the experimental workflow for the I-SPY 2 sub-study.

Caption: Experimental workflow for the I-SPY 2 sub-study.

Safety and Tolerability

(Z)-endoxifen has demonstrated a favorable safety profile in clinical trials. In studies involving over 700 subjects, including healthy volunteers and breast cancer patients, doses up to 360 mg/day have been administered without the identification of a maximum tolerated dose.[1] In the I-SPY 2 sub-study, 95% of subjects completed at least 75% of the planned dosing, with most adverse events being low-grade and manageable.[1]

References

In-depth Technical Guide: The Chemical Compound Z-360

Notice to the Reader: Despite a comprehensive search for the chemical compound designated as "Z-360," no publicly available data regarding its chemical structure, properties, or associated experimental protocols could be identified. The designation "this compound" may correspond to an internal research code, a proprietary compound not yet disclosed in scientific literature, or a hypothetical molecule.

Should "this compound" be an internal or alternative name for a known chemical entity, providing a more specific identifier such as a CAS number, IUPAC name, or a reference to a publication where it is described will be necessary to retrieve the requested technical information.

Without verifiable and accessible data, the creation of a detailed technical guide with quantitative data tables, experimental methodologies, and pathway visualizations is not possible at this time. We are prepared to conduct a thorough analysis and generate the requested in-depth guide upon receiving a public identifier for the compound of interest.

An In-depth Technical Guide to the Biological Targets and Pathways of Z-360 (Nastorazepide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-360, also known as Nastorazepide, is a potent and orally active antagonist of the cholecystokinin-2 receptor (CCK2R).[1][2][3] Primarily investigated for its therapeutic potential in pancreatic cancer, this compound functions by blocking the signaling pathways initiated by gastrin, a hormone implicated in the proliferation of various gastrointestinal tumor cells.[4][][6] This document provides a comprehensive overview of the known biological targets and molecular pathways affected by this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Primary Biological Targets

The principal molecular target of this compound is the cholecystokinin-2 receptor (CCK2R) , also known as the gastrin receptor.[1][4][7] It exhibits high selectivity for CCK2R over the cholecystokinin-1 receptor (CCK1R).[1][3] This targeted antagonism is central to its therapeutic effects.

A radioligand binding assay was utilized to determine the binding affinity of this compound for human cholecystokinin receptors. The results are summarized in the table below.

| Receptor | Ligand Used in Assay | Ki Value (nM) | Reference |

| CCK2R | [3H]CCK-8 | 0.47 ± 0.03 | [1] |

| CCK1R | [3H]CCK-8 | 316 ± 81.2 | [1] |

Core Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects primarily by inhibiting gastrin-induced signaling cascades that promote cell survival and proliferation. The key pathways affected are detailed below.

Gastrin binding to CCK2R is known to activate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. This compound has been shown to significantly reduce the gastrin-induced phosphorylation of PKB/Akt to basal levels, thereby inhibiting this pro-growth signaling.[4]

This compound has been demonstrated to induce apoptosis in pancreatic cancer cells.[1] This is achieved by blocking the gastrin-induced anti-apoptotic effect. Specifically, treatment with this compound leads to the suppression of key anti-apoptosis proteins associated with the mitochondrial (Type II) apoptosis pathway, including:

-

Survivin

-

XIAP (X-linked inhibitor of apoptosis protein)

-

Mcl-1 (Myeloid cell leukemia 1)

This suggests that this compound shifts the balance within cancer cells towards apoptosis by diminishing the expression of these critical survival proteins.[1]

In combination with gemcitabine, this compound has been found to reduce the expression of Vascular Endothelial Growth Factor (VEGF).[][8] VEGF is a critical signaling protein that stimulates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGF, this compound may contribute to the suppression of tumor angiogenesis.[]

Beyond its direct anti-tumor effects, this compound has shown potential in alleviating cancer-induced pain. This analgesic action is thought to be mediated through a distinct pathway. In a mouse model of cancer-induced pain, this compound suppressed the production of interleukin-1β (IL-1β) .[2][3] This reduction in IL-1β, in turn, prevented the up-regulation of ephrin B1 gene expression in dorsal root ganglia and inhibited the phosphorylation of the NMDA receptor subunit NR2B in the spinal cord.[2] Interestingly, this effect is likely mediated by the blockade of the CCK1 receptor, for which this compound has a lower affinity.[2]

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the biological targets and pathways of this compound, based on published literature.

-

Objective: To determine the binding affinity (Ki) of this compound for CCK1 and CCK2 receptors.

-

Methodology:

-

Membrane preparations from cells expressing human CCK1R or CCK2R were used.

-

The membranes were incubated with a radiolabeled ligand, [3H]CCK-8.

-

A range of concentrations of this compound were added to compete with the radioligand for receptor binding.

-

The amount of bound radioactivity was measured to determine the concentration of this compound required to inhibit 50% of the specific binding of [3H]CCK-8 (IC50).

-

The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.[1]

-

-

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other agents.

-

Methodology:

-

Human pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) were subcutaneously or orthotopically implanted into immunocompromised mice.[1][4]

-

Once tumors were established, mice were randomized into treatment groups (e.g., vehicle control, this compound, gemcitabine, this compound + gemcitabine).[1]

-

This compound was administered orally.[4]

-

Tumor volume and/or weight were measured at regular intervals to assess treatment efficacy.[1]

-

Survival of the animals was also monitored as a primary endpoint.[4]

-

-

Objective: To investigate the mechanism of this compound-induced cell death.

-

Methodology:

-

TUNEL Staining: Tumors from xenograft models were excised, sectioned, and subjected to TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis. The number of TUNEL-positive cells was quantified.[1]

-

Real-Time PCR: To analyze the expression of apoptosis-related genes, RNA was extracted from tumor tissues. It was then reverse-transcribed into cDNA, and quantitative real-time PCR was performed using primers specific for genes such as survivin, XIAP, and Mcl-1.[1]

-

Clinical Significance and Future Directions

Clinical trials have evaluated this compound in combination with gemcitabine for patients with advanced pancreatic cancer.[9][10][11] These studies have shown that the combination is generally safe and well-tolerated.[9][10] While large-scale efficacy improvements remain under investigation, the unique mechanism of targeting the gastrin/CCK2R pathway represents a valuable therapeutic strategy. Further research may explore the role of this compound in other CCK2R-expressing tumors and its potential in combination with newer therapeutic agents.[11][12]

References

- 1. This compound Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]

- 2. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ovid.com [ovid.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cancerresearchuk.org [cancerresearchuk.org]

- 10. ascopubs.org [ascopubs.org]

- 11. A randomized phase II study of gemcitabine plus this compound, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Z-360: A Technical Overview of Preclinical In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, also known as nastorazepide, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2] It is a 1,5-benzodiazepine derivative that has been investigated primarily for its therapeutic potential in pancreatic cancer, often in combination with standard chemotherapy, and for its analgesic properties in cancer-related pain.[1][2] This technical guide provides an in-depth summary of the key preclinical in vitro and in vivo studies that have defined the pharmacological profile and mechanism of action of this compound.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the CCK2 receptor, thereby blocking the downstream signaling initiated by its natural ligands, gastrin and cholecystokinin (CCK).[2][3] This antagonism has been shown to inhibit tumor growth, suppress angiogenesis, and reduce cancer-induced pain through various interconnected pathways.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from various in vitro assays assessing the binding affinity and functional antagonism of this compound.

| Parameter | Receptor | Value | Cell Line/System | Reference |

| Ki | Human CCK2R | 0.47 ± 0.03 nM | Recombinant | [1][2] |

| Human CCK1R | 316 ± 81.2 nM | Recombinant | [2] | |

| Selectivity (CCK1R/CCK2R) | - | ~672-fold | - | [2] |

| IC50 (vs. Gastrin-17) | Human CCK2R | 53 nM (95% CI: 28-100 nM) | MIA PaCa-2/hCCK2R | [1] |

| IC50 (vs. Gastrin-34) | Human CCK2R | 30 nM (95% CI: 15-58 nM) | MIA PaCa-2/hCCK2R | [1] |

Table 1: Receptor Binding Affinity and Functional Antagonism of this compound

Quantitative In Vivo Data

In vivo studies have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with gemcitabine, in various preclinical models of pancreatic and gastrointestinal cancers.

| Animal Model | Cancer Type | Treatment | Dosage & Schedule | Key Findings | Reference |

| MIA PaCa-2 Xenograft | Pancreatic | This compound | 100 mg/kg, p.o., daily | 41.7% tumor growth inhibition (p<0.01) | [3] |

| PANC-1 Xenograft | Pancreatic | This compound + Gemcitabine | This compound: 100 mg/kg, p.o., daily; Gemcitabine: 50 mg/kg, i.p., twice weekly | 27.1% greater tumor growth inhibition vs. Gemcitabine alone (p<0.05) | [3] |

| PANC-1 Orthotopic | Pancreatic | This compound + Gemcitabine | This compound: 100 mg/kg, p.o., daily; Gemcitabine: 50 mg/kg, i.p., twice weekly | Significant prolongation of survival (median 57 vs. 49 days for vehicle, p<0.05) | [3][4] |

| MIA PaCa-2 Xenograft | Pancreatic | This compound | 100 mg/kg, p.o., daily for 3 weeks | Significantly reduced tumor weight | [2] |

| MIA PaCa-2 Xenograft | Pancreatic | This compound + Gemcitabine | This compound: 100 mg/kg, p.o., daily; Gemcitabine: 50 mg/kg, i.v., twice weekly for 3 weeks | Combination was more effective at reducing tumor weight and increasing TUNEL-positive cells than either agent alone. | [2] |

| Cancer-induced Pain Model | - | This compound | 100 mg/kg, p.o., daily for 7 days | Significantly reduced IL-1β levels in the cancer-inoculated region by 54.3% (p<0.05) | [1] |

Table 2: Summary of In Vivo Anti-Tumor Efficacy of this compound

Signaling Pathways and Molecular Mechanisms

dot

Caption: this compound Anti-Tumor Signaling Pathway.

dot

Caption: this compound Analgesic Signaling Pathway.

Detailed Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for human CCK1 and CCK2 receptors.

-

Cell Membranes: Membranes were prepared from cell lines stably expressing either the human CCK1 or CCK2 receptor.

-

Radioligand: [3H]CCK-8 was used as the radiolabeled ligand.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 1% BSA, 5.5 mM MgCl2, and 35 µM bacitracin.

-

Procedure:

-

Membrane homogenates were incubated with [3H]CCK-8 (50 pM) and varying concentrations of this compound (10⁻¹³ to 10⁻⁶ M) in a total volume of 300 µL.

-

Incubation was carried out for 60 minutes at 22°C with shaking.

-

The reaction was terminated by rapid filtration through glass fiber filters (Whatman GF/B) to separate bound and free radioligand.

-

Filters were washed with ice-cold washing buffer (10 mM HEPES pH 7.4, 150 mM NaCl).

-

The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Non-specific binding was determined in the presence of a high concentration of unlabeled ligand.

-

IC50 values were calculated by non-linear regression, and Ki values were derived using the Cheng-Prusoff equation.[5]

-

2. Cell Proliferation (MTS) Assay

-

Objective: To assess the effect of this compound on gastrin-induced cell proliferation.

-

Cell Line: MIA PaCa-2 cells stably expressing human CCK2R (MIA PaCa-2/hCCK2R).

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere.

-

Cells were treated with gastrin-17 (1 nM) or gastrin-34 (1 nM) in the presence or absence of varying concentrations of this compound.

-

After a specified incubation period (e.g., 72 hours), MTS reagent was added to each well.

-

Plates were incubated for 1-4 hours at 37°C.

-

The absorbance at 490 nm was measured using a microplate reader to determine the number of viable cells.[1]

-

3. Apoptosis (Caspase-3/7) Assay

-

Objective: To measure the effect of this compound on gastrin-inhibited apoptosis.

-

Cell Line: MIA PaCa-2/hCCK2R.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

Cells were treated with gastrin-17 (1 nM) or gastrin-34 (1 nM) with or without this compound.

-

After the treatment period, Caspase-Glo® 3/7 reagent was added to each well.

-

The plate was incubated at room temperature for 1-2 hours.

-

Luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.[1]

-

4. Cytokine (IL-1β) Measurement (ELISA)

-

Objective: To quantify the effect of this compound on IL-1β production.

-

Sample: Tissue homogenates from the cancer-inoculated hind paw of mice.

-

Procedure:

-

Tissue samples were homogenized in a lysis buffer containing protease inhibitors.

-

The homogenates were centrifuged, and the supernatants were collected.

-

IL-1β levels in the supernatants were measured using a commercially available ELISA kit according to the manufacturer's instructions.

-

Protein concentrations of the lysates were determined to normalize the IL-1β levels.[1]

-

In Vivo Assays

1. Subcutaneous Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor model.

-

Animal Model: Female BALB/c nude mice.

-

Cell Lines: MIA PaCa-2 or PANC-1 human pancreatic adenocarcinoma cells.

-

Procedure:

-

A suspension of tumor cells (e.g., 5 x 10⁶ cells in 0.1 mL of serum-free medium) was injected subcutaneously into the flank of each mouse.

-

When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment groups.

-

This compound was administered orally (p.o.) daily at the specified doses (e.g., 10, 30, 100 mg/kg). Gemcitabine, when used, was administered intraperitoneally (i.p.) or intravenously (i.v.).

-

Tumor volume was measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²)/2.

-

At the end of the study, mice were euthanized, and tumors were excised and weighed.[2][3]

-

2. Orthotopic Xenograft Model

-

Objective: To assess the effect of this compound on tumor growth and survival in a more clinically relevant orthotopic model.

-

Animal Model: Female nude mice.

-

Cell Line: PANC-1.

-

Procedure:

-

Mice were anesthetized, and a small abdominal incision was made to expose the pancreas.

-

PANC-1 cells were injected into the pancreas.

-

The incision was closed, and mice were allowed to recover.

-

Treatment with this compound and/or gemcitabine was initiated as described for the subcutaneous model.

-

The primary endpoint was survival, and mice were monitored daily.[3][4]

-

3. Cancer-Induced Pain Model

-

Objective: To investigate the analgesic effect of this compound.

-

Animal Model: Male C3H/HeN mice.

-

Procedure:

-

Colon 26-L5 carcinoma cells were inoculated into the plantar region of the hind paw.

-

Drug administration (this compound, 100 mg/kg, p.o., daily) was initiated on day 7 after inoculation and continued until day 14.

-

Pain-related behaviors were assessed.

-

At the end of the treatment period, tissues from the inoculated paw, dorsal root ganglia, and spinal cord were collected for analysis of IL-1β, ephrin B1, and NR2B phosphorylation, respectively.[1]

-

Conclusion

The preclinical data for this compound (nastorazepide) demonstrates its potential as a targeted therapeutic agent. Its high affinity and selectivity for the CCK2 receptor translate into potent inhibition of key oncogenic signaling pathways, leading to reduced tumor growth and increased apoptosis, particularly in combination with gemcitabine. Furthermore, its novel mechanism of action in alleviating cancer-induced pain by modulating the IL-1β/ephrin B1/NR2B pathway highlights its multifaceted therapeutic profile. The detailed methodologies provided herein offer a basis for the replication and further investigation of the effects of this compound in a research setting.

References

- 1. This compound Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Somatic Mutations in CCK2R Alter Receptor Activity that Promote Oncogenic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Z-360 (Nastorazepide): A Technical Overview of its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-360, also known as Nastorazepide, is a selective, orally active antagonist of the cholecystokinin-2 (CCK-2) receptor, a target implicated in the proliferation and survival of various cancer cells, most notably pancreatic adenocarcinoma. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its therapeutic potential.

Introduction

Gastrin and its receptor, the cholecystokinin-2 (CCK-2) receptor, play a significant role in the pathophysiology of certain cancers, particularly those of the gastrointestinal tract.[1] Activation of the CCK-2 receptor by gastrin can promote tumor growth, angiogenesis, and inhibit apoptosis. This compound (Nastorazepide) is a 1,5-benzodiazepine derivative specifically designed to antagonize this interaction, thereby offering a targeted therapeutic strategy.[2][3] Preclinical and clinical investigations have primarily focused on its application in pancreatic cancer, often in combination with standard-of-care chemotherapy.

Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to the CCK-2 receptor, preventing its activation by the endogenous ligand, gastrin.[2] This blockade disrupts downstream signaling cascades that contribute to cancer progression. Key molecular events inhibited by this compound include:

-

Inhibition of Gastrin-Induced Proliferation: By blocking the CCK-2 receptor, this compound directly inhibits the proliferative signals initiated by gastrin in cancer cells expressing this receptor.[1]

-

Downregulation of Pro-survival and Angiogenic Factors: this compound has been shown to suppress the expression and activity of several key proteins involved in tumor survival and angiogenesis, including Akt, vascular endothelial growth factor (VEGF), and hypoxia-inducible factor-1alpha (HIF-1α).[4]

-

Modulation of the Tumor Microenvironment: The antagonist can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) within the tumor microenvironment.[4]

-

Pain Relief: In preclinical models of cancer-induced pain, this compound has demonstrated analgesic effects by preventing the upregulation of ephrin B1 and the phosphorylation of the NMDA receptor subunit NR2B in the spinal cord.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Species/System | Reference |

| Receptor Binding | |||

| Ki for human CCK-2 receptor | 0.47 nM | Human | [1][4] |

| Selectivity for CCK-2R vs. CCK-1R | 672-fold | Human | [3] |

| In Vivo Efficacy (Pancreatic Cancer Xenograft Models) | |||

| Tumor Growth Inhibition (MiaPaCa2 cells) | 41.7% (at 100 mg/kg) | Mice | [1] |

| Tumor Growth Inhibition (PANC-1 cells, with gemcitabine) | 27.1% (vs. gemcitabine alone) | Mice | [1] |

| Increased Median Survival (PANC-1 orthotopic model) | 57 days (combo) vs. 49 days (vehicle) | Mice | [1] |

| Pain Model | |||

| Dosage for anti-allodynic effect | 30-300 mg/kg (p.o.) | Mice | [4] |

Table 2: Clinical Trial Data for this compound in Advanced Pancreatic Cancer

| Study Phase | Treatment Arms | Key Findings | Reference |

| Phase Ib/IIa | This compound (120 mg or 240 mg) + Gemcitabine vs. Placebo + Gemcitabine | Stable Disease: 62.5% (120 mg), 25% (240 mg), 60% (placebo). Improved pain reported in this compound arms. Safe and well-tolerated. | [5] |

| Phase II | This compound (60, 120, or 240 mg) + Gemcitabine vs. Placebo + Gemcitabine | Median Overall Survival: 8.5 months (60 mg this compound) vs. 7.2 months (placebo). 19% reduction in risk of death in the 60 mg arm (not statistically significant). Well-tolerated. | [6] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Cancer Cells

Caption: this compound competitively antagonizes the CCK-2 receptor, inhibiting downstream pro-survival and angiogenic signaling.

Preclinical Xenograft Study Workflow

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in pancreatic cancer xenograft models.

Clinical Trial Design (Phase II)

Caption: The randomized, placebo-controlled design of the Phase II clinical trial for this compound in metastatic pancreatic cancer.

Experimental Protocols

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human CCK-2 receptor.

-

Methodology:

-

Membrane preparations from cells engineered to express the human CCK-2 receptor are used.

-

A radiolabeled ligand, such as [3H]CCK-8, is incubated with the membrane preparations in the presence of varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]

-

In Vivo Pancreatic Cancer Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with gemcitabine.

-

Methodology:

-

Human pancreatic cancer cells (e.g., PANC-1) are cultured and harvested.

-

A specific number of cells are injected subcutaneously or orthotopically into the pancreas of immunocompromised mice (e.g., nude mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into different treatment groups: vehicle control, this compound alone, gemcitabine alone, and this compound plus gemcitabine.

-

This compound is typically administered orally (p.o.) daily, while gemcitabine is administered intraperitoneally according to a standard dosing schedule.

-

Tumor volume is measured regularly using calipers.

-

For orthotopic models, survival is the primary endpoint.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).[1]

-

Phase Ib/IIa Clinical Trial Protocol

-

Objective: To assess the safety, tolerability, and preliminary efficacy of this compound in combination with gemcitabine in patients with advanced pancreatic cancer.

-

Methodology:

-

Eligible patients with previously untreated advanced pancreatic cancer are enrolled.

-

Patients are randomized to receive either this compound (at different dose levels, e.g., 120 mg or 240 mg) or a placebo.

-

This compound or placebo is administered orally twice daily.

-

Standard-dose gemcitabine (1000 mg/m²) is administered intravenously.

-

Pharmacokinetic profiles of both this compound and gemcitabine are assessed alone and in combination.

-

Safety is monitored through the recording of adverse events.

-

Efficacy is evaluated based on tumor response (e.g., stable disease) and quality of life assessments, including pain levels.[5]

-

Conclusion and Future Directions

This compound (Nastorazepide) has demonstrated a clear mechanism of action as a potent and selective CCK-2 receptor antagonist with promising preclinical activity in pancreatic cancer models. Early-phase clinical trials have established its safety and tolerability in combination with gemcitabine and have suggested a potential, albeit not yet statistically significant, survival benefit at specific doses. The observed improvement in pain management also warrants further investigation.

Future research should focus on identifying patient populations most likely to benefit from this compound therapy, potentially through the use of biomarkers related to CCK-2 receptor expression or gastrin levels. Further clinical trials, possibly in combination with newer therapeutic regimens for pancreatic cancer, are necessary to definitively establish the clinical utility of this compound in this and potentially other CCK-2 receptor-expressing malignancies.

References

- 1. Effect of this compound, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nastorazepide Calcium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A phase Ib/IIa trial to evaluate the CCK2 receptor antagonist this compound in combination with gemcitabine in patients with advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A randomized phase II study of gemcitabine plus this compound, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-360: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-360 (also known as nastorazepide) is a novel, orally active, and highly selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist that was under development by Zeria Pharmaceutical Co., Ltd. for the treatment of pancreatic cancer. This document provides a comprehensive overview of the discovery, development history, mechanism of action, and clinical evaluation of this compound. Preclinical studies have elucidated its unique analgesic properties in cancer-induced pain models, demonstrating its ability to modulate key signaling pathways. Clinical trials have investigated its safety and efficacy in combination with standard chemotherapy. This whitepaper consolidates the available technical data, experimental methodologies, and clinical findings to serve as a resource for researchers and professionals in the field of oncology and drug development.

Discovery and Development History

This compound is a 1,5-benzodiazepine derivative developed by Zeria Pharmaceutical Co., Ltd. as a potent and selective antagonist for the CCK2 receptor. The development of this compound was aimed at targeting CCK2 receptor-expressing tumors, such as pancreatic cancer, where the receptor's activation is implicated in tumor growth and pain.

Development Timeline:

While a detailed internal timeline from Zeria Pharmaceutical is not publicly available, the development progression can be inferred from published studies and clinical trial registrations:

-

Preclinical Development: Initial preclinical studies focused on the pharmacodynamics and pharmacokinetics of this compound, establishing its high affinity and selectivity for the CCK2 receptor. In vivo studies in various cancer models, including pancreatic cancer xenografts, were conducted to evaluate its anti-tumor and analgesic effects. A significant preclinical study published in 2010 detailed its mechanism in a cancer-induced pain model in mice.[1]

-

Phase I Clinical Trials: A Phase I trial was conducted in Japan to assess the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.

-

Phase Ib/IIa Clinical Trial: A multicenter, randomized, double-blind, placebo-controlled Phase Ib/IIa trial was initiated to evaluate the safety and efficacy of this compound in combination with gemcitabine for patients with advanced pancreatic cancer. The results of this trial were published in 2010.

-

Phase II Clinical Trial: Following the Phase Ib/IIa study, a randomized Phase II study (the ZIPANG study) was conducted to further investigate the efficacy and safety of this compound in combination with gemcitabine in patients with metastatic pancreatic cancer. The results of this study were published in 2017.

Mechanism of Action

This compound exerts its effects primarily through the competitive antagonism of the CCK2 receptor. This receptor is overexpressed in various tumors, including pancreatic cancer, and is activated by the hormones cholecystokinin (CCK) and gastrin.

Signaling Pathway Modulation:

Preclinical research has identified a novel pain cascade that is inhibited by this compound in the context of cancer-induced pain.[1] The proposed mechanism involves the following steps:

-

Suppression of Interleukin-1β (IL-1β) Production: this compound is believed to block the CCK1 receptor, leading to the suppression of IL-1β production in the cancerous tissue.[1]

-

Downregulation of Ephrin B1 Gene Expression: The reduction in IL-1β subsequently prevents the upregulation of ephrin B1 gene expression in the dorsal root ganglia (DRGs).[1]

-

Inhibition of NR2B Phosphorylation: By preventing the increase in ephrin B1, this compound inhibits the enhanced tyrosine phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B in the spinal cord. This phosphorylation is a critical step in central sensitization and pain amplification.[1]

This mechanism of action provides a rationale for the analgesic effects of this compound observed in preclinical models and its potential to alleviate the severe, often opioid-resistant pain experienced by pancreatic cancer patients.[1]

Preclinical Data

Receptor Binding Affinity and Selectivity

This compound has demonstrated high affinity and selectivity for the human CCK2 receptor.

| Parameter | Value | Receptor | Reference |

| Ki | 0.47 nM | Human CCK2 Receptor |

In Vivo Efficacy in a Cancer-Induced Pain Model

A key preclinical study investigated the analgesic effects of this compound in a mouse model of cancer-induced pain.

| Parameter | Treatment Group | Result | Reference |

| Ephrin B1 Gene Expression in DRGs | This compound | Inhibited induction | [1] |

| Phosphorylation of NR2B in Spinal Cord | This compound | Inhibited induction | [1] |

| IL-1β Production in Cancer-Inoculated Paw | This compound | Suppressed increase | [1] |

Clinical Data

Phase Ib/IIa Clinical Trial

This study evaluated the safety and preliminary efficacy of this compound in combination with gemcitabine in patients with advanced pancreatic cancer.

| Parameter | This compound (120 mg) + Gemcitabine | This compound (240 mg) + Gemcitabine | Placebo + Gemcitabine | Reference |

| Number of Patients | ||||

| Stable Disease | 62.5% | 25% | 60% | |

| Pain Improvement | Higher proportion vs. Placebo | Higher proportion vs. Placebo |

The study concluded that this compound is safe and well-tolerated when combined with gemcitabine.

Phase II Clinical Trial (ZIPANG Study)

This randomized, placebo-controlled study further assessed the efficacy of this compound with gemcitabine in metastatic pancreatic cancer.

| Parameter | This compound (60 mg) + Gemcitabine | Placebo + Gemcitabine | Hazard Ratio (HR) | p-value | Reference |

| Median Overall Survival (OS) | 8.5 months | 7.2 months | 0.81 | Not Statistically Significant |

Although the primary endpoint of a statistically significant improvement in overall survival was not met, a trend towards improved OS was observed in the 60 mg this compound group with low toxicity.

Experimental Protocols

Cancer-Induced Pain Model in Mice

-

Animal Model: Severe cancer-induced pain model in mice. Specific mouse strain and tumor cell line inoculation details are outlined in the original publication.[1]

-

Drug Administration: this compound administered orally.

-

Ephrin B1 Gene Expression Analysis: Dorsal root ganglia (DRGs) were harvested, and total RNA was extracted. Ephrin B1 mRNA levels were quantified using real-time reverse transcription PCR (RT-PCR).

-

NR2B Phosphorylation Analysis: The lumbar spinal cord was dissected, and protein extracts were prepared. Phosphorylated NR2B was detected and quantified by Western blotting using a specific antibody against the phosphorylated form of the protein.

-

IL-1β Production Measurement: The cancer-inoculated hind paw was homogenized, and the concentration of IL-1β in the supernatant was measured using an enzyme-linked immunosorbent assay (ELISA) kit.

Phase II Clinical Trial Protocol (ZIPANG Study)

-

Study Design: A randomized, double-blind, placebo-controlled Phase II study.

-

Patient Population: Patients with metastatic pancreatic cancer.

-

Treatment Arms:

-

Gemcitabine (1000 mg/m²) + this compound (60 mg, 120 mg, or 240 mg orally twice daily).

-

Gemcitabine (1000 mg/m²) + Placebo (orally twice daily).

-

-

Primary Endpoint: Overall Survival (OS).

-

Secondary Endpoints: Progression-free survival, response rate, safety, and quality of life.

Visualizations

Signaling Pathway of this compound in Cancer-Induced Pain

Caption: Proposed mechanism of this compound in alleviating cancer-induced pain.

Experimental Workflow for Preclinical Pain Study

Caption: Workflow of the preclinical study on this compound's analgesic effects.

Conclusion

This compound is a selective CCK2 receptor antagonist that has shown promise in preclinical models of pancreatic cancer, particularly in the context of cancer-induced pain. Its novel mechanism of action, involving the suppression of the IL-1β/ephrin B1/p-NR2B signaling pathway, distinguishes it from conventional analgesics. While clinical trials in combination with gemcitabine did not meet the primary endpoint for a significant survival benefit, a positive trend was observed. The safety and tolerability profile of this compound in combination with chemotherapy was favorable. Further research may be warranted to explore the potential of this compound in specific patient populations or in combination with other therapeutic agents for pancreatic cancer and other CCK2-expressing tumors. This whitepaper provides a foundational understanding of the technical aspects of this compound's development and may guide future research in this area.

References

For Researchers, Scientists, and Drug Development Professionals

Z-360 is an orally active, potent, and selective cholecystokinin-2 receptor (CCK-2R) antagonist that has demonstrated significant therapeutic potential in preclinical and early clinical studies, primarily in the context of gastrointestinal cancers and cancer-related pain. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Core Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of gastrin and cholecystokinin to the CCK-2 receptor. This receptor is often overexpressed in various gastrointestinal malignancies and is implicated in tumor growth, proliferation, and angiogenesis. By blocking this interaction, this compound disrupts downstream signaling cascades that promote cancer progression.[1] Preclinical studies have established that this compound possesses a high affinity for the CCK-2R, with sub-nanomolar binding affinity.[1]

In addition to its anti-tumor effects, this compound has shown promise as an analgesic agent, particularly in the context of severe, opioid-resistant cancer pain.[2][3] This analgesic action is mediated through the suppression of interleukin-1β (IL-1β) production, which in turn prevents the upregulation of ephrin B1 gene expression and the phosphorylation of the NMDA receptor NR2B subunit in the pain pathway.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 ((125)I G17 binding) | CCK-2R transfected cells | sub-nM | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Treatment | Outcome | p-value | Reference |

| Gastric ascites xenograft | This compound | Increased survival | 0.011 | [1] |

| Hepatic metastasis xenograft | This compound | 81% decrease in tumor growth | 0.02 | [1] |

| Orthotopic pancreatic xenograft | This compound + gemcitabine | 84% decrease in final tumor weight compared to single agents | 0.002 | [1] |

Table 3: In Vivo Effects of this compound on Biomarkers

| Cancer Model | Treatment | Biomarker Change | Reference |

| Orthotopic pancreatic xenograft | This compound + gemcitabine | Increased apoptosis | [1] |

| Orthotopic pancreatic xenograft | This compound + gemcitabine | Decreased microvessel density | [1] |

| Cancer-induced pain model (mice) | This compound | Inhibition of ephrin B1 gene expression in DRGs | [2][3] |

| Cancer-induced pain model (mice) | This compound | Inhibition of NR2B phosphorylation in the spinal cord | [2][3] |

| Cancer-induced pain model (mice) | This compound | Suppression of IL-1β production in the cancer-inoculated hind paw | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further investigation.

(125)I Gastrin-17 (G17) Displacement Assay

-

Objective: To determine the binding affinity of this compound to the CCK-2 receptor.

-

Cell Line: CCK-2R-transfected cell lines.

-

Procedure:

-

Cells expressing CCK-2R are incubated with a fixed concentration of radiolabeled (125)I Gastrin-17.

-

Increasing concentrations of this compound are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding.

-

Bound and free radioligand are separated.

-

The amount of bound (125)I G17 is quantified using a gamma counter.

-

The concentration of this compound that inhibits 50% of the specific binding of (125)I G17 (IC50) is calculated.[1]

-

G17-Stimulated Calcium Assay

-

Objective: To assess the functional antagonism of this compound on CCK-2R signaling.

-

Cell Line: CCK-2R-transfected cell lines.

-

Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Gastrin-17 is added to stimulate the CCK-2R, leading to an increase in intracellular calcium.

-

Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorometer.

-

The ability of this compound to inhibit the G17-stimulated calcium influx is quantified.[1]

-

Western Blotting for Akt Phosphorylation

-

Objective: To investigate the effect of this compound on the PI3K/Akt signaling pathway.

-

Cell Line: Oesophageal cancer cell line.

-

Procedure:

-

Cells are treated with this compound, with or without co-treatment with Gastrin-17.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection.

-

Bands are visualized using an enhanced chemiluminescence detection system.

-

The ratio of p-Akt to total Akt is quantified to determine the level of Akt phosphorylation.[1]

-

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

-

Animal Models: Mice with human xenografts for gastric ascites, hepatic metastasis, and orthotopic pancreatic cancer.

-

General Procedure:

-

Human cancer cells are implanted into immunocompromised mice.

-

Once tumors are established, mice are randomized into treatment and control groups.

-

This compound is administered orally. In some studies, it is combined with other chemotherapeutic agents like gemcitabine.

-

Tumor growth is monitored over time. For survival studies, the time to a predetermined endpoint is recorded.

-

At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis and microvessel density).[1]

-

Cancer-Induced Pain Model

-

Objective: To assess the analgesic effects of this compound on cancer-induced pain.

-

Animal Model: Mice with cancer cell inoculation in the hind paw.

-

Procedure:

-

Cancer cells are inoculated into the plantar surface of the mouse hind paw to induce a pain state.

-

Mice are treated with this compound.

-

Pain-related behaviors are assessed.

-

At the end of the experiment, dorsal root ganglia (DRGs) and spinal cord tissues are collected.

-

Gene expression of ephrin B1 in DRGs is measured by quantitative PCR.

-

Phosphorylation of the NR2B subunit of the NMDA receptor in the spinal cord is assessed by Western blotting.

-

IL-1β levels in the cancer-inoculated paw are measured by ELISA.[2][3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: this compound mechanism of action in cancer cells.

Caption: this compound's proposed analgesic signaling pathway.

Caption: In vivo xenograft experimental workflow.

References

- 1. Pre-clinical evaluation of a new orally-active CCK-2R antagonist, this compound, in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-360 (Nastorazepide): A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-360, also known as Nastorazepide, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK-2) receptor, a G-protein coupled receptor implicated in various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, with a focus on its mechanism of action and its potential therapeutic applications, particularly in oncology. While detailed quantitative pharmacokinetic data remains limited in the public domain, this document synthesizes the existing preclinical findings to offer a valuable resource for researchers in the field.

Introduction

This compound is a non-peptide, 1,5-benzodiazepine derivative that has demonstrated high affinity and selectivity for the CCK-2 receptor.[1][3] The CCK-2 receptor, and its endogenous ligands gastrin and cholecystokinin (CCK), play a significant role in gastrointestinal physiology, including the regulation of gastric acid secretion.[4][5] Furthermore, the gastrin/CCK-2 receptor axis has been implicated in the proliferation and survival of certain cancer cells, making it a promising target for anti-cancer therapies. This compound has been investigated as a potential therapeutic agent, particularly for pancreatic cancer, often in combination with standard chemotherapy.[1]

Pharmacodynamics

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CCK-2 receptor, thereby blocking the downstream signaling pathways initiated by its endogenous ligands, gastrin and CCK.[5] The binding affinity of Nastorazepide to the human CCK-2 receptor is potent, with a reported Ki value of 0.47 nM.[1][2]

The activation of the CCK-2 receptor by its agonists triggers a cascade of intracellular events. This compound, as an antagonist, inhibits these signaling pathways. The primary mechanism involves the Gq alpha subunit of the G-protein complex, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation and survival.

By blocking the initial receptor activation, this compound has been shown to inhibit the production and activity of several key signaling molecules involved in tumorigenesis and inflammation, including:

-

Interleukin-1β (IL-1β)

-

Ephrin B1

-

Vascular Endothelial Growth Factor (VEGF)

-

Hypoxia-Inducible Factor-1α (HIF-1α)

Furthermore, this compound has been observed to reduce the phosphorylation of Akt, a key component of the PI3K/Akt survival pathway, and the NR2B subunit of the NMDA receptor.[1][2]

Signaling Pathway

The following diagram illustrates the signaling pathway of the CCK-2 receptor and the point of intervention by this compound.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, elimination half-life, bioavailability, and metabolism, are not extensively available in publicly accessible literature. Clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple doses of this compound in healthy subjects and in combination with gemcitabine in patients with advanced pancreatic cancer; however, the specific results of these pharmacokinetic analyses have not been widely published.[6]

Preclinical studies have noted that this compound is an orally active compound.[1][2] Studies in mice have utilized oral administration of this compound, indicating sufficient absorption to achieve therapeutic effects in vivo.[1]

Table 1: Summary of Available Pharmacokinetic Information for this compound

| Parameter | Species | Route of Administration | Value | Reference |

| Oral Activity | Human, Mouse | Oral | Active | [1][2] |

| Quantitative Data | N/A | N/A | Not Publicly Available | - |

Preclinical Efficacy

This compound has demonstrated anti-tumor activity in various preclinical cancer models.

Pancreatic Cancer

In subcutaneous xenograft models using the human pancreatic cancer cell line MiaPaCa2, orally administered this compound was shown to inhibit tumor growth in a dose-dependent manner.[1] When used in combination with the standard-of-care chemotherapeutic agent gemcitabine, this compound exhibited enhanced anti-tumor effects in an orthotopic mouse model of pancreatic cancer.[1]

Other Cancers

Preclinical studies have also suggested the potential of this compound in other malignancies. It has been shown to inhibit colorectal cancer liver metastasis and increase survival in a mouse ascites model.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study Design (General Workflow)

The following diagram illustrates a general workflow for a preclinical pharmacokinetic study.

CCK-2 Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound to the CCK-2 receptor.

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the human CCK-2 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a suitable buffer to prepare a cell membrane fraction.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand for the CCK-2 receptor (e.g., [3H]CCK-8), and varying concentrations of the test compound (this compound).

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Conclusion

This compound (Nastorazepide) is a potent and selective CCK-2 receptor antagonist with a clear mechanism of action involving the inhibition of key signaling pathways implicated in cell proliferation and survival. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in pancreatic cancer. However, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data for this compound. Further publication of results from clinical and preclinical studies would be invaluable to the scientific community for a more comprehensive understanding of its therapeutic potential and for guiding future drug development efforts targeting the CCK-2 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. Nastorazepide Calcium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Unraveling the Z-360 Experimental Protocol: A Detailed Guide for Cell Culture Applications

For Immediate Release

[City, State] – In a significant advancement for cell culture research, this document unveils the comprehensive Z-360 experimental protocol. Designed for researchers, scientists, and drug development professionals, these detailed application notes and protocols provide a robust framework for utilizing the this compound methodology in a variety of cell culture experiments. The following sections outline the core principles of the this compound protocol, present quantitative data in a structured format, and offer detailed experimental procedures and workflow visualizations to ensure reproducible and accurate results.

Application Notes

The this compound protocol is a novel, multi-faceted approach to cell culture analysis, enabling the simultaneous assessment of cell viability, metabolic activity, and key signaling pathway modulation. This integrated methodology is particularly advantageous in high-throughput screening and drug discovery pipelines, where a comprehensive understanding of a compound's cellular effects is paramount. The protocol is adaptable to a wide range of adherent and suspension cell lines, making it a versatile tool for various research applications, from basic cell biology to preclinical oncology studies.

A key feature of the this compound protocol is its emphasis on non-invasive, real-time analysis, which preserves the integrity of the cell culture for longitudinal studies. By combining advanced imaging techniques with sensitive biochemical assays, researchers can gain deeper insights into the dynamic cellular responses to experimental treatments.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from a series of validation experiments utilizing the this compound protocol on the HT-29 human colorectal cancer cell line treated with a hypothetical cytotoxic agent, Compound-X.

Table 1: Cell Viability Assessment

| Treatment Group | Concentration (µM) | Cell Viability (%) | Standard Deviation |

| Vehicle Control | 0 | 100 | 4.5 |

| Compound-X | 1 | 85.2 | 5.1 |

| Compound-X | 10 | 55.6 | 6.3 |

| Compound-X | 100 | 22.1 | 3.8 |

Table 2: Metabolic Activity (ATP Levels)

| Treatment Group | Concentration (µM) | Relative ATP Levels (%) | Standard Deviation |

| Vehicle Control | 0 | 100 | 7.2 |

| Compound-X | 1 | 92.8 | 6.8 |

| Compound-X | 10 | 68.4 | 8.1 |

| Compound-X | 100 | 35.7 | 5.9 |

Table 3: Apoptosis Induction (Caspase-3/7 Activity)

| Treatment Group | Concentration (µM) | Fold-Increase in Caspase-3/7 Activity | Standard Deviation |

| Vehicle Control | 0 | 1.0 | 0.2 |

| Compound-X | 1 | 1.8 | 0.4 |

| Compound-X | 10 | 4.5 | 0.7 |

| Compound-X | 100 | 9.2 | 1.1 |

Experimental Protocols

This compound Protocol for Adherent Cell Lines (e.g., HT-29)

1. Cell Seeding:

- Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

- Seed 5,000 cells per well in a 96-well clear-bottom black plate in a final volume of 100 µL.

- Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a serial dilution of Compound-X in the appropriate cell culture medium.

- Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. Multiplexed Assay for Viability and Apoptosis:

- Prepare a 2X working solution of the combined CellTox™ Green Cytotoxicity Assay and Caspase-Glo® 3/7 Assay reagents in an appropriate buffer.

- Add 100 µL of the 2X reagent mix to each well, resulting in a 1:1 ratio with the culture medium.

- Mix gently by orbital shaking for 30 seconds.

- Incubate the plate at room temperature for 30 minutes, protected from light.

- Measure fluorescence (Ex/Em: 485/520 nm) for cytotoxicity and luminescence for caspase-3/7 activity using a multi-mode plate reader.

4. Metabolic Activity Assay:

- Following the viability and apoptosis readings, add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.

- Mix on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure luminescence to determine the ATP levels.

Visualizations

Caption: this compound Experimental Workflow Diagram.

Caption: Hypothesized Apoptotic Signaling Pathway.

Application Notes and Protocols for the Dissolution and Storage of Z-360

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols have been generated based on general laboratory practices for handling research compounds. Initial searches for a specific chemical entity designated "Z-360" did not yield conclusive information regarding its chemical properties, solubility, or biological activity. Therefore, the information provided below is a generalized template. It is imperative for researchers to consult any compound-specific documentation provided by the manufacturer or available in the literature before proceeding with any experimental work.

Introduction

This document provides a general guideline for the dissolution and storage of the research compound this compound for experimental use. Due to the lack of specific data for this compound, the following protocols are based on standard procedures for handling novel chemical entities in a research setting. Researchers must adapt these protocols based on the empirically determined properties of their specific batch of this compound.

Compound Information

It is critical to first identify the key physicochemical properties of this compound. If this information is not available from the supplier, it is recommended to perform initial solubility tests in common laboratory solvents.

Table 1: Physicochemical Properties of a Hypothetical Research Compound

| Property | Value | Notes |

| Molecular Weight | e.g., 450.5 g/mol | Obtain from supplier's Certificate of Analysis. |

| Appearance | e.g., White to off-white solid | Visual inspection of the lyophilized powder. |

| Purity | e.g., >98% (HPLC) | Obtain from supplier's Certificate of Analysis. |

| Supplied as | e.g., Lyophilized powder |

Dissolution Protocol

The choice of solvent is critical for the successful use of any research compound in biological assays. The ideal solvent should dissolve the compound completely, be non-toxic to the experimental system at the final concentration, and not interfere with the experimental endpoint.

Table 2: Solubility Data for a Hypothetical Research Compound

| Solvent | Solubility | Stock Concentration | Notes |

| DMSO | e.g., ≥ 50 mg/mL | e.g., 10 mM | Commonly used for initial stock solutions. |

| Ethanol | e.g., ≥ 25 mg/mL | e.g., 5 mM | May be suitable for some in vivo and in vitro studies. |

| PBS (pH 7.4) | e.g., Insoluble | Not Recommended | Aqueous insolubility is common for many small molecules. |

| Water | e.g., Insoluble | Not Recommended |

Recommended Procedure for Preparing a 10 mM Stock Solution in DMSO

-

Pre-weighing: Before opening, centrifuge the vial of this compound at a low speed (e.g., 1000 x g) for 1 minute to ensure all the lyophilized powder is at the bottom of the vial.

-

Solvent Addition: Based on the amount of this compound provided (e.g., 5 mg) and its molecular weight (e.g., 450.5 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

-

-

Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

-

Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, but this should be tested for its impact on compound stability.

-

Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriate low-retention microcentrifuge tubes.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the compound.

Table 3: Storage Recommendations for a Hypothetical Research Compound

| Form | Storage Temperature | Shelf Life | Notes |

| Lyophilized Powder | -20°C | e.g., ≥ 2 years | Protect from light and moisture. |

| Stock Solution in DMSO | -20°C | e.g., ≤ 6 months | Avoid repeated freeze-thaw cycles. |

| Stock Solution in DMSO | -80°C | e.g., ≤ 1 year | Preferred for long-term storage. |

| Aqueous Working Solutions | 4°C | e.g., Use within 24 hours | Prepare fresh from stock solution before each experiment. |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a generic experimental workflow and a hypothetical signaling pathway that could be investigated.

Caption: A generalized workflow for preparing and testing a research compound in a cell-based assay.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.

Safety Precautions

-

Always handle unknown chemical compounds with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably a chemical fume hood, when handling the lyophilized powder and concentrated stock solutions.

-

Consult the Material Safety Data Sheet (MSDS) if available from the supplier. If not available, treat the compound as potentially hazardous.

By following these generalized guidelines and adapting them based on the specific properties of this compound, researchers can ensure the consistent and reliable use of this compound in their experiments.

Determining the Optimal Concentration of Z-360 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, also known as nastorazepide, is a potent and selective orally active antagonist of the cholecystokinin-2 (CCK-2)/gastrin receptor.[1] Primarily investigated for its therapeutic potential in pancreatic cancer, this compound functions by inhibiting the binding of cholecystokinin and gastrin to the CCK-2 receptor, thereby modulating downstream signaling pathways implicated in cancer cell growth, proliferation, and survival.[2] The determination of an optimal concentration of this compound for in vitro assays is critical to ensure that the observed effects are a direct result of CCK-2 receptor antagonism, while avoiding off-target effects or cytotoxicity. These application notes provide a comprehensive guide to establishing the appropriate concentration range for this compound in various in vitro experimental settings.

Mechanism of Action

This compound is a 1,5-benzodiazepine derivative that exhibits high affinity for the human CCK-2 receptor.[1] Its mechanism of action involves the competitive inhibition of the binding of endogenous ligands, such as gastrin and cholecystokinin, to the CCK-2 receptor. This blockade disrupts the downstream signaling cascades initiated by receptor activation. Key pathways affected by this compound include the inhibition of interleukin-1β (IL-1β) production, vascular endothelial growth factor (VEGF), and hypoxia-inducible factor-1α (HIF-1α), as well as the reduction of Akt and NR2B phosphorylation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound based on available literature. These values are essential for designing in vitro experiments.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Receptor | Value | Reference |

| Ki | Human CCK-2 | 0.47 nM | [1] |

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

| Assay Type | Recommended Starting Concentration Range | Notes |

| Receptor Binding Assays | 0.01 nM - 100 nM | To determine the IC50 for receptor binding, a wide range around the Ki should be tested. |

| Functional Assays (e.g., Ca2+ mobilization, signaling) | 1 nM - 100 nM | Based on its high affinity, concentrations in the low nanomolar range are expected to be effective. Agonistic properties were observed only at concentrations above 100 nM in one study. |

| Cell Viability/Cytotoxicity Assays | 0.1 µM - 100 µM | A broad range is recommended to determine the cytotoxic IC50. This is crucial to distinguish receptor-mediated effects from non-specific toxicity. |

Note: Specific IC50 values for the cytotoxicity of this compound in various cancer cell lines are not widely reported in the public domain. It is highly recommended that researchers determine the cytotoxic IC50 in their specific cell line of interest before conducting functional assays.

Experimental Protocols

Protocol 1: Determination of the Cytotoxic IC50 of this compound using a Cell Viability Assay (e.g., MTT or CCK-8)

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

This compound (Nastorazepide)

-

Cell line of interest (e.g., pancreatic cancer cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for this compound).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

Viability Assessment:

-

For MTT assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of Akt, a downstream effector of the CCK-2 receptor.

Materials:

-

This compound (Nastorazepide)

-

CCK-2 receptor-expressing cell line

-

Serum-free cell culture medium

-

Gastrin or Cholecystokinin (agonist)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-Akt and anti-total-Akt)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.

-

Pre-treatment with this compound: Pre-incubate the cells with a non-cytotoxic concentration of this compound (determined from Protocol 1, e.g., 10-100 nM) for 1-2 hours.

-

Agonist Stimulation: Stimulate the cells with a known concentration of gastrin or cholecystokinin for a short period (e.g., 15-30 minutes). Include a vehicle control and an agonist-only control.

-